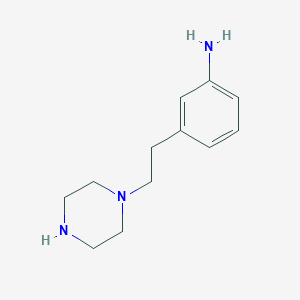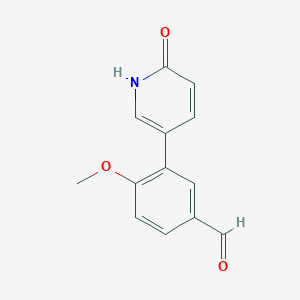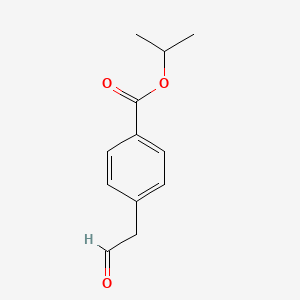
3-(2-Piperazin-1-ylethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Piperazin-1-ylethyl)aniline is an organic compound that features both an aniline and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Piperazin-1-ylethyl)aniline typically involves the reaction of aniline derivatives with piperazine. One common method is the nucleophilic substitution reaction where aniline is reacted with 2-chloroethylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the aniline on the chloroethyl group, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Piperazin-1-ylethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the aniline moiety can react with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include quinone derivatives (from oxidation), reduced aniline derivatives (from reduction), and various substituted aniline derivatives (from substitution reactions) .
Applications De Recherche Scientifique
3-(2-Piperazin-1-ylethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the synthesis of various pharmacologically active compounds, including antipsychotic and antidepressant drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Piperazin-1-ylethyl)aniline involves its interaction with specific molecular targets in biological systems. The compound can act as an antagonist or agonist at various receptor sites, including dopamine and serotonin receptors. These interactions can modulate neurotransmitter activity, leading to its potential use in treating psychiatric disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine moiety and is used as an antipsychotic agent.
2,3-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-b]pyridin-4-amine: Another compound with a piperazine moiety, used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
3-(2-Piperazin-1-ylethyl)aniline is unique due to its specific structural features that allow it to interact with a wide range of biological targets.
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
3-(2-piperazin-1-ylethyl)aniline |
InChI |
InChI=1S/C12H19N3/c13-12-3-1-2-11(10-12)4-7-15-8-5-14-6-9-15/h1-3,10,14H,4-9,13H2 |
Clé InChI |
YTSYUYHSNBYTPS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCC2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)






![tert-butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate](/img/structure/B13870914.png)






